Monothiono TEPP
Overview
Description
It is a clear, colorless oil with a density of 1.1930 g/cm³ and a boiling point of 110°C at 0.5 Torr . This compound is known for its high toxicity and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
It’s known that organophosphates, a group to which monothiono tepp belongs, often target enzymes like acetylcholinesterase in the nervous system .
Biochemical Pathways
Organophosphates are known to inhibit the enzyme acetylcholinesterase, disrupting nerve signal transmission .
Pharmacokinetics
Organophosphates are generally absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via urine .
Result of Action
Organophosphates typically inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons .
Action Environment
Factors such as temperature, ph, and presence of other chemicals can potentially affect the activity and stability of organophosphates .
Biochemical Analysis
Biochemical Properties
Monothiono TEPP plays a significant role in biochemical reactions, particularly in the synthesis of 35S-thiophosphonic acid, which is a potential radiotherapeutic agent for treating bone metastasis . It interacts with various enzymes and proteins, including those involved in the hydrolysis of organophosphates. The compound’s interaction with acetylcholinesterase is of particular interest, as it inhibits this enzyme, leading to the accumulation of acetylcholine in synapses . This inhibition is crucial in understanding the compound’s toxicological effects.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by inhibiting acetylcholinesterase, which disrupts normal cell signaling pathways and leads to the overstimulation of cholinergic receptors . This overstimulation can result in a range of cellular effects, including changes in gene expression and alterations in cellular metabolism. The compound’s impact on cell signaling pathways is particularly significant in neurons, where it can cause neurotoxicity and cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, where it forms a covalent bond with the serine residue in the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to its accumulation in synapses. The resulting overstimulation of cholinergic receptors can cause a range of physiological effects, including muscle spasms, respiratory distress, and, in severe cases, death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, particularly when exposed to light and heat . Long-term studies have shown that this compound can have persistent effects on cellular function, including prolonged inhibition of acetylcholinesterase and sustained alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild symptoms of acetylcholinesterase inhibition, such as muscle weakness and tremors . At higher doses, the effects can be severe, including convulsions, respiratory failure, and death . Studies have identified threshold doses for these effects, providing valuable information for understanding the compound’s toxicology and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the hydrolysis of organophosphates . The compound is metabolized by enzymes such as phosphotriesterases, which break down the organophosphate into less toxic metabolites . This metabolic process is crucial for detoxifying the compound and reducing its toxic effects on the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in tissues with high lipid content . It also interacts with transport proteins that facilitate its movement within the body . The distribution of this compound is influenced by factors such as its lipophilicity and the presence of binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria . The compound’s activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in these compartments . Post-translational modifications and targeting signals can also influence the localization of this compound within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
O,O,O,O-Tetraethyl monothiodiphosphate can be synthesized through the reaction of diethyl phosphorochloridate with diethyl phosphorothioate in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of O,O,O,O-tetraethyl monothiodiphosphate involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O,O,O,O-Tetraethyl monothiodiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form phosphorothioates.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic conditions.
Major Products
The major products formed from these reactions include various phosphorothioates, phosphates, and substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
O,O,O,O-Tetraethyl monothiodiphosphate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and mechanism of action.
Industry: It is used in the production of insecticides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
O,O,O,O-Tetraethyl pyrophosphate: Similar in structure but lacks the sulfur atom.
Diethyl phosphorothioate: Contains two ethoxy groups and a sulfur atom but differs in its overall structure.
Diazinon: An organophosphorus insecticide that decomposes to form O,O,O,O-tetraethyl monothiodiphosphate.
Uniqueness
O,O,O,O-Tetraethyl monothiodiphosphate is unique due to its high toxicity and specific mechanism of action involving acetylcholinesterase inhibition. Its structural features, including the presence of both ethoxy and thio groups, contribute to its distinct chemical reactivity and applications .
Properties
IUPAC Name |
diethoxyphosphinothioyl diethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O6P2S/c1-5-10-15(9,11-6-2)14-16(17,12-7-3)13-8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXWUAQRJLSJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OP(=S)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O6P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983063 | |
Record name | O,O,O,O-Tetraethyl thiodiphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20983063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
645-78-3 | |
Record name | Pyrophos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monothiopyrophosphoric acid, tetraethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O,O,O-Tetraethyl thiodiphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20983063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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